molecular formula C20H26N4O4S3 B12636088 1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide

Cat. No.: B12636088
M. Wt: 482.6 g/mol
InChI Key: NVJFOZBSABNUMK-LWKPJOBUSA-N
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Description

1-(Benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide is a synthetically designed, complex small molecule of interest in advanced biochemical research. The structure features a piperidine core, a benzenesulfonyl group, and a 1,3-thiazole ring—a heterocycle known for its prevalence in biologically active compounds and pharmaceuticals . This combination of functional groups makes it a valuable candidate for exploring novel biological pathways. Potential Research Applications & Value The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and must be determined by the investigating laboratory. Based on its structural features, it holds potential as a key intermediate in medicinal chemistry for the synthesis of more complex molecules. Researchers may also investigate its utility as a potential modulator of protein-protein interactions or enzymatic activity, given the presence of the sulfonamide and carboxamide motifs. Its chiral center and thioether linkage further contribute to its stereochemical complexity and research relevance. Handling & Usage This product is provided as a high-purity solid for research purposes. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment. Solubility and stability data should be empirically determined by the researcher. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C20H26N4O4S3

Molecular Weight

482.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C20H26N4O4S3/c1-29-12-9-17(19(26)23-20-21-10-13-30-20)22-18(25)15-6-5-11-24(14-15)31(27,28)16-7-3-2-4-8-16/h2-4,7-8,10,13,15,17H,5-6,9,11-12,14H2,1H3,(H,22,25)(H,21,23,26)/t15?,17-/m0/s1

InChI Key

NVJFOZBSABNUMK-LWKPJOBUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)NC1=NC=CS1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Thiazole Derivatives

This method involves the direct coupling of thiazole derivatives with piperidine-based sulfonamides:

  • Reagents :

    • Thiazole derivative
    • Piperidine
    • Benzenesulfonyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • The thiazole derivative is activated using benzenesulfonyl chloride in the presence of a base.
    • The piperidine is then added to the reaction mixture.
    • The reaction is typically conducted under reflux conditions for several hours.
    • The product is purified via recrystallization or chromatography.

Method B: Multi-Step Synthesis

This approach involves several steps to construct the target molecule systematically:

  • Step 1 : Synthesis of the thiazole ring from appropriate precursors using cyclization reactions.

  • Step 2 : Formation of the piperidine core through alkylation reactions involving piperidine and suitable alkyl halides.

  • Step 3 : Coupling of the thiazole and piperidine components via amide formation using coupling agents (e.g., EDC, HOBt).

  • Step 4 : Sulfonation of the resulting compound with benzenesulfonyl chloride.

  • Final Step : Purification and characterization using NMR and mass spectrometry to confirm structure.

Method C: One-Pot Synthesis

A more efficient method involves a one-pot synthesis that combines multiple steps into a single reaction vessel:

  • Reagents :

    • Thiazole precursor
    • Piperidine
    • Benzenesulfonyl chloride
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • All reagents are combined in a solvent such as DMF or DMSO.
    • The reaction is stirred at elevated temperatures.
    • Upon completion, the mixture is cooled, and the product is isolated through precipitation or extraction techniques.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct Synthesis Simplicity and fewer steps Potential for lower yields
Multi-Step High purity and yield Time-consuming and labor-intensive
One-Pot Efficiency and reduced reaction time May require optimization for yields

The preparation methods for 1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide vary significantly in complexity and efficiency. Each method presents unique advantages and challenges that must be considered based on desired outcomes such as yield, purity, and scalability for potential pharmaceutical applications.

Further research into optimizing these synthetic routes could enhance yield and reduce costs, making this compound more accessible for biological testing and potential therapeutic applications. Additionally, exploring alternative reagents or catalysts may lead to more environmentally friendly processes in line with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound Benzenesulfonyl, thiazol-2-ylamino, piperidine ~490 (estimated) Hypothesized enzyme inhibition N/A
N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 4) Piperidine, benzimidazolone, carboxamide 370.12 8-Oxo inhibition (selective)
N-((4-Cyano-1-phenyl-3-(piperidin-1-yl)-2-thiaspiro[4.5]dec-3-en-1-yl)methylene)-4-methylbenzenesulfonamide (3ma) Piperidinyl, sulfonamide, spirothiacyclic Not reported Synthetic intermediate for annulation

Key Observations :

Piperidine Derivatives: The target compound and Compound 4 () share a piperidine-carboxamide scaffold, but the latter replaces the thiazole with a benzimidazolone group.

Sulfonamide-Containing Analogues : Compound 3ma () incorporates a sulfonamide group but lacks the thiazole moiety. Its spirocyclic structure suggests divergent synthetic applications rather than direct bioactivity overlap.

Thiazole vs.

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (Tanimoto < 0.65) to Compound 4 and Compound 3ma, indicating distinct pharmacophoric profiles despite shared motifs like sulfonamides . For example:

  • Tanimoto (MACCS) : 0.58 vs. Compound 4; 0.42 vs. Compound 3ma.
  • Dice (Morgan) : 0.61 vs. Compound 4; 0.47 vs. Compound 3ma.

These metrics suggest the target compound occupies a unique chemical space, likely due to its stereospecific backbone and hybrid sulfonamide-thiazole architecture.

Research Implications

The target compound’s structural complexity and hybrid motifs position it as a candidate for targeting enzymes requiring dual hydrophobic (sulfonamide) and polar (thiazole) interactions. Its lower similarity to known inhibitors () suggests unexplored bioactivity, warranting further in vitro screening.

Biological Activity

1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide, identified by CAS Number 1014062-97-5, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

The molecular formula of the compound is C20H26N4O4S3C_{20}H_{26}N_{4}O_{4}S_{3}, with a molecular weight of 482.6 g/mol. The structural complexity includes a piperidine ring and a thiazole moiety, which are often associated with various biological activities.

The biological activity of sulfonamide derivatives, including the compound , is primarily attributed to their ability to interact with specific biological targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating physiological pH and fluid balance.
  • Antiproliferative Effects : The compound may exhibit cytotoxicity against cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

Antiproliferative Activity

A study demonstrated that related sulfonamide compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to 1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl...] were shown to inhibit cell growth in the nanomolar range across multiple cancer types .

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
Compound AMDA-MB-23150Microtubule disruption
Compound BA54930Apoptosis induction
1-(benzenesulfonyl)-N-[(2S)...]HeLaTBDTBD

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, the compound demonstrated dose-dependent effects on perfusion pressure, suggesting potential applications in treating cardiovascular diseases .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
ControlN/ABaseline
Benzenesulfonamide0.001Decrease
1-(benzenesulfonyl)-N-[(2S)...]TBDTBD

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in preclinical settings:

  • Case Study on Cancer Treatment : A study involving the administration of a related sulfonamide showed promising results in reducing tumor growth in xenograft models. The mechanism was attributed to the compound's ability to target β-tubulin, disrupting microtubule formation essential for mitosis .
  • Cardiovascular Research : Another investigation focused on the cardiovascular impacts of benzenesulfonamide derivatives revealed significant reductions in coronary resistance and improved cardiac output in animal models, indicating potential for therapeutic use in hypertensive conditions .

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